6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid (CD437) is a synthetic retinoid, originally identified as a selective agonist for the retinoic acid receptor gamma (RARγ) [, , ]. CD437 exhibits a wider spectrum of anti-tumor activity compared to natural retinoids like all-trans retinoic acid (ATRA) [, , ]. It displays potent antiproliferative and apoptosis-inducing effects in various cancer cell lines, including lung, breast, ovarian, prostate, and leukemia cells [, , , , , , , , , , , ].
While CD437 was initially characterized as an RARγ agonist, several studies suggest its anti-tumor activity, particularly its ability to induce apoptosis, can be independent of RAR activation [, , , , ].
Mechanism of Action
Induction of Apoptosis: CD437 induces apoptosis in various cancer cell lines through multiple pathways. This involves the upregulation of pro-apoptotic proteins like Bax, Fas, DR4, and DR5 [, , , , , ] and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL [, , ].
Cell Cycle Arrest: CD437 induces cell cycle arrest, primarily in the G0/G1 or G2/M phases [, , , ]. It achieves this by modulating the expression and activity of various cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors [, , ].
Mitochondrial Effects: CD437 can directly target mitochondria, inducing mitochondrial membrane depolarization and the release of cytochrome c, a key step in the intrinsic apoptosis pathway [, ]. This effect appears to be independent of RAR activation and may involve the mitochondrial permeability transition pore [].
Other Mechanisms: CD437 also modulates other cellular processes contributing to its antitumor activity, including:
Activation of stress-activated protein kinases (SAPKs) like p38 and JNK, involved in apoptosis signaling [].
Induction of DNA damage and upregulation of DNA damage-inducible genes like GADD45 [, ].
Modulation of nuclear factor kappa B (NF-κB) activity, which can contribute to both pro-apoptotic and anti-apoptotic effects depending on the cellular context [].
Modulation of iron metabolism in metastatic melanoma cells, potentially increasing iron uptake and contributing to ferroptosis, though further research is needed [].
Applications
Induction of apoptosis in various cancer cell lines: CD437 has demonstrated potent apoptotic effects in lung, breast, ovarian, prostate, leukemia, melanoma, esophageal, and neuroblastoma cell lines [, , , , , , , , , , , , , , ].
Selective cytotoxicity towards cancer cells: Studies suggest CD437 may exhibit greater sensitivity towards cancer cells compared to normal cells [, ]. This selective cytotoxicity makes it an attractive candidate for cancer therapy, potentially minimizing harmful side effects on healthy tissues.
Overcoming resistance to traditional retinoids: CD437 effectively induces apoptosis in cell lines resistant to all-trans retinoic acid (ATRA) [, , , , ]. This suggests its potential for treating cancers that do not respond to traditional retinoid therapies.
Synergistic effects with other anti-cancer agents: Combining CD437 with other anti-cancer drugs, such as TRAIL, cisplatin, etoposide, and carboplatin, can synergistically enhance apoptosis induction in certain cancer cells [, ]. This combinatorial approach may offer improved treatment efficacy.
Antibacterial activity: Recent studies have identified the potential of CD437 as an antibacterial agent, particularly against Cutibacterium acnes and Enterococcus faecalis [, ]. CD437 demonstrated potent bactericidal and anti-biofilm effects, suggesting possible applications in treating acne vulgaris and other bacterial infections [, ].
Related Compounds
All-trans-retinoic acid (ATRA)
Relevance: ATRA is a crucial reference compound in CD437 research. While both are retinoids, they demonstrate key differences. Many studies highlight that CD437 shows efficacy in ATRA-resistant cancer cell lines, indicating a distinct mechanism of action. [, , , , , , ] Additionally, CD437 induces apoptosis more effectively than ATRA in several cancer cell lines. [, , ] Mechanistically, CD437 displays both RAR-dependent and RAR-independent apoptotic effects, unlike ATRA, which primarily acts through RAR activation. [, , ]
CD2325
Relevance: In UMSCC22B human head and neck squamous cell carcinoma cells, both CD2325 and CD437 exhibited almost equal potency in inducing apoptosis, unlike other tested retinoids. [] The study suggests both compounds induce apoptosis via a RAR-independent pathway involving c-Fos expression. [] This finding implies a structure-activity relationship where the shared structural features of CD437 and CD2325 might be crucial for their RAR-independent apoptotic activity.
Fenretinide (N-(4-hydroxyphenyl)retinamide)
Relevance: Fenretinide serves as a comparative compound to CD437. Although both induce apoptosis, they act through distinct pathways. [] A study using CD437-resistant ovarian carcinoma cells demonstrated sensitivity to fenretinide, suggesting different mechanisms of action. []
AGN193109
Relevance: AGN193109 is frequently used to investigate the role of RARs in CD437-mediated effects. Studies using AGN193109 demonstrate that while CD437 can suppress squamous differentiation in a RAR-dependent manner, its apoptosis-inducing activity is RAR-independent. [, ] These findings highlight the dual mechanism of action of CD437.
MM002
Relevance: The structural similarities between MM002 and CD437, despite MM002 lacking the retinoid backbone, suggest shared pharmacophores responsible for their apoptotic effects. [] Both compounds induced apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) and acute lymphoblastic leukemia (ALL) cell lines, indicating a potential for retinoid-independent antitumor activity. []
Adapalene
Relevance: In a study exploring the antibacterial effects of retinoids against Cutibacterium acnes (formerly Propionibacterium acnes), CD437 displayed superior antimicrobial activity with a lower minimum bactericidal concentration (MBC) compared to adapalene. [] This finding highlights CD437's potential as a therapeutic agent, potentially with broader applications beyond its antitumor activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BMS-599626 has been used in trials studying the treatment of Cancer, Metastases, and HER2 or EGFR Expressing Advanced Solid Malignancies. pan-HER Kinase Inhibitor AC480 is an orally bioavailable pan-HER tyrosine kinase inhibitor with potential antineoplastic activity. BMS-599626 inhibits human epidermal growth factor receptors (HER) HER1, HER2 and HER4, thereby inhibiting the proliferation of tumor cells that overexpress these receptors. (NCI05)
BMS-665053 is a corticotropin-releasing factor-1 (CRF1) receptor antagonist. BMS-665053)11 had high affinity for the CRF1 receptor (IC50 = 1.0 nM) and was a potent inhibitor of CRF-stimulated cyclic adenosine monophosphate (cAMP) production in human Y-79 retinoblastoma cells (IC50 = 4.9 nM), indicating that it behaved as an antagonist. In addition, BMS-665053 was efficacious in the Defensive Withdrawal model of anxiety in rats and had low in vivo clearance (Cl = 17 mL/min/kg, t½ = 7.8 h) in rats.
BMS 687453 is a potent agonist of peroxisome proliferator-activated receptor α (PPARα; EC50 = 10 nM in a transactivation assay using HEK293 cells). It is selective for PPARα over PPARγ (EC50 = 4,100 nM) as well as over a panel of human nuclear hormone receptors, including PPARδ, LXR, and RXR (EC50s = >25 μM). BMS 687453 (10-100 mg/kg) reduces plasma triglyceride levels and increases HDL levels in human ApoA1 transgenic mice. It also reduces serum triglyceride and LDL levels in hamsters fed a high-fat diet. BMS-687453 is a potent and selective peroxisome proliferator activated receptor (PPAR) alpha agonist. with an EC of 10 nM for human PPARalpha and approximately 410-fold selectivity vs human PPARgamma in PPAR-GAL4 transactivation assays. BMS-687453 demonstrated an excellent pharmacological and safety profile in preclinical studies and thus was chosen as a development candidate for the treatment of atherosclerosis and dyslipidemia.
BMS-688521 is a small molecule antagonist of leukocyte function associated antigen-1 (LFA-1). It has provided proof-of-concept for LFA-1 as an immunological target.